molecular formula C19H28O3 B158435 Flavoglaucin CAS No. 523-73-9

Flavoglaucin

Cat. No. B158435
CAS RN: 523-73-9
M. Wt: 304.4 g/mol
InChI Key: RGRXZGKXEJHPQQ-UHFFFAOYSA-N
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Description

Flavoglaucin is a phenolic compound . It is a prenylated salicylaldehyde and is known for its anti-inflammatory effects . It shows inhibitory effects on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages . It also exhibits significant inhibitory effects on PTP1B .


Synthesis Analysis

The biosynthesis of the prenylated salicylaldehyde flavoglaucin requires temporary reduction to salicyl alcohol for decoration before reoxidation to the final product . The biosynthetic pathway of flavoglaucin and its derivatives in Eurotium cristatum E1 is consistent with the reported pathway .


Molecular Structure Analysis

Flavoglaucin is a prenylated salicilyl aldehyde with a C-7 alkyl chain . The structures correspond to those of flavoglaucin and aspergin .


Chemical Reactions Analysis

Flavoglaucin is formed simultaneously by Eurotium rubrum C47 cultures in different media, suggesting that they are synthesized by the same pathway .


Physical And Chemical Properties Analysis

Flavoglaucin has a molecular formula of C19H28O3 and a molecular weight of 304.43 . It appears as a powder .

Scientific Research Applications

Mitochondrial Reactions and Cellular Effects

Flavoglaucin, a compound derived from Aspergillus chevalieri, impacts mitochondrial reactions in rat liver mitochondria. This substance exhibits an uncoupling effect on oxidative phosphorylation, enhances latent ATPase activity, and causes mitochondrial swelling. These actions contribute to ATP exhaustion in cells, partially explaining its cytotoxicity. Flavoglaucin has been found toxic to isolated rat hepatocytes, causing karyoklasis, but it does not show genotoxicity in hepatocyte primary culture/DNA repair tests (Kawai, Mori, & Kitamura, 1983).

Antioxidant and Anti-Tumor Properties

Flavoglaucin and its derivatives are being studied for their potential in inhibiting tumor promotion. These compounds, found in molds used in fermented foods, have shown high activity in inhibiting the activation of the Epstein-Barr virus early antigen. Flavoglaucin significantly inhibited mouse skin tumor promotion in a two-stage carcinogenesis test, suggesting its potential as an antitumor promoter (Miyake et al., 2010).

Interaction with Mitochondrial Complex III

Further studies on Flavoglaucin's interaction with mitochondria have indicated that it inhibits mitochondrial respiration by interacting with the respiratory chain at complex III. This interaction leads to an accumulation of the reduced form of cytochrome b in the succinate oxidation system (Kawai et al., 1986).

Role in Antioxidation and Synergism with Tocopherol

Flavoglaucin has been identified as an effective antioxidant and synergist for tocopherol (Toc). It enhances the stability of various edible oils and fats under autoxidation conditions. Flavoglaucin does not retard the oxidative decomposition of Toc in lard during simulated deep-fat frying conditions, but it consistently improves the stability of lard (Ishikawa, Morimoto, & Hamasaki, 1984).

Influence on Rumen Fermentation and Microbial Populations

Flavomycin, a derivative of flavoglaucin, has been studied for its influence on rumen fermentation and microbial populations in sheep. It affects ruminal ammonia and total volatile fatty acid concentrations, without significantly changing the acetate: propionate ratio. The study suggests that flavomycin might influence protein metabolism throughout the ruminant digestive tract (Edwards et al., 2005).

Safety And Hazards

Flavoglaucin should be handled carefully to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Flavoglaucin has potential applications in food preservation and human health due to its antitumor activity . Further studies are necessary to confirm whether the biosynthesis pathway of flavoglaucin and its derivatives in Eurotium cristatum E1 is consistent with the reported pathway .

properties

IUPAC Name

2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h10,12-13,21-22H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRXZGKXEJHPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200327
Record name Flavoglaucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavoglaucin

CAS RN

523-73-9
Record name 2-Heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavoglaucin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavoglaucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flavoglaucin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTH54XZQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
591
Citations
Y Ishikawa, K Morimoto… - Journal of the American …, 1984 - Wiley Online Library
… Flavoglaucin has been found to be an excellent antioxidant and … , flavoglaucin remarkably synergized with Toc and stabilized many edible oils and fats. After the addition of flavoglaucin (…
Number of citations: 176 aocs.onlinelibrary.wiley.com
J Nies, H Ran, V Wohlgemuth, WB Yin, SM Li - Organic letters, 2020 - ACS Publications
The biosynthetic pathway of the prenylated salicylaldehyde flavoglaucin and congeners in Aspergillus ruber was elucidated by genome mining, heterologous expression, precursor …
Number of citations: 24 pubs.acs.org
K Kawai, H Mori, J Kitamura - Toxicology letters, 1983 - Elsevier
… It is of importance to detect any ~arcinogenicity, attributable to flavoglaucin, which is produced by many species of rice mold. In this study, flavoglaucin genotoxicity was not detected in …
Number of citations: 32 www.sciencedirect.com
Y Miyake, C Ito, H Tokuda, T Osawa… - Bioscience …, 2010 - Taylor & Francis
… on flavoglaucin and its derivatives was related to the expression of activity in a similar manner to the reported compounds. Flavoglaucin and … We attempted to examine flavoglaucin and …
Number of citations: 25 www.tandfonline.com
NG Avelino - 1983 - open.library.ubc.ca
… Flavoglaucin (84), a pigment produced by Aspergillus … using labelled acetate and malonate on flavoglaucin (84), have … of the biosynthetic sequence leading to flavoglaucin (84). 6-n-…
Number of citations: 4 open.library.ubc.ca
M Nazar, M Ali, T Fatima, CJ Gubler - Toxicology letters, 1984 - Elsevier
… Since no studies appear to have been made on the purified flavoglaucin, the purpose of this … isolate flavoglaucin and other metabolites as previously described [6-81. Flavoglaucin was …
Number of citations: 25 www.sciencedirect.com
A Quilico, L Panizzi, E Mugnaini - Nature, 1949 - nature.com
FLAVOGLAUCIN, C 19 H 28 O 3 , mp 109–110, and auroglaucin, C 19 H 22 O 3 , mp 152–153, are two pigments, yellow and red respectively, isolated by Raistrick and his collaborators …
Number of citations: 24 www.nature.com
K Kawai, K Hisada, T Nakamaru, A NOZAWA… - JSM …, 1986 - jstage.jst.go.jp
… It has been recently suggested that flavoglaucin depresses mitochondrial … In the present study, it was confirmed that flavoglaucin indeed inhibited the … vitro実 験 において, flavoglaucinは …
Number of citations: 5 www.jstage.jst.go.jp
JK Allen, KD Barrow, AJ Jones… - Journal of the Chemical …, 1978 - pubs.rsc.org
… Incorporation studies with [1,2- 13C] acetate have established the regular polyketide nature of flavoglaucin modified by isoprenylation. The aromatic isoprenylation occurs …
Number of citations: 4 pubs.rsc.org
N Yoshimi, A Wang, Y Morishita… - Japanese Journal of …, 1992 - Wiley Online Library
… of intestinal tumors in the group given flavoglaucin together with AOM were significantly less … Flavoglaucin is the major pigment formed by a rice mold, Aspergillus chevalieri, causing the …
Number of citations: 142 onlinelibrary.wiley.com

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